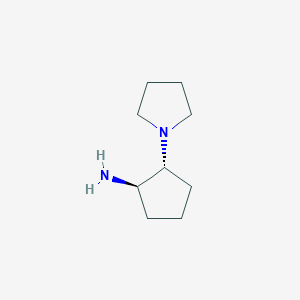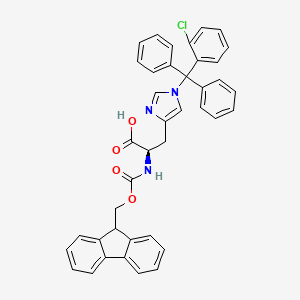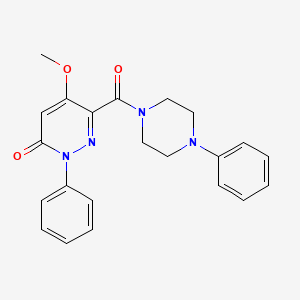
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine, also known as (R)-(-)-1-(2-Pyrrolidin-1-yl-cyclohexyl)-3-(4-iodophenyl)propan-1-one or commonly referred to as PCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PCC is a chiral compound that belongs to the class of substituted cathinones, which are structurally similar to amphetamines and cathinones.
作用機序
PCC's mechanism of action involves its ability to bind to the DAT and block the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can activate dopamine receptors in the postsynaptic neuron. The activation of dopamine receptors can lead to various physiological and behavioral effects, such as increased locomotor activity, reward-seeking behavior, and euphoria.
Biochemical and Physiological Effects
PCC's biochemical and physiological effects are mainly attributed to its ability to increase dopamine levels in the brain. The increased dopamine levels can lead to various effects, such as increased locomotor activity, reward-seeking behavior, and euphoria. PCC has also been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to increase dopamine levels in the brain.
実験室実験の利点と制限
PCC's advantages in lab experiments include its high potency as a DAT inhibitor, which allows for the study of dopamine-related processes at low concentrations. However, PCC's limitations include its potential toxicity and the need for caution when handling and using the compound. PCC is also a controlled substance in some countries, which may limit its availability for research purposes.
将来の方向性
For PCC research include exploring its potential therapeutic applications in various neurological and psychiatric disorders, such as addiction, depression, and Parkinson's disease. PCC's ability to increase dopamine levels in the brain may also have implications for the treatment of other disorders, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. Further studies are needed to fully understand PCC's mechanism of action and its potential therapeutic applications.
合成法
The synthesis of PCC involves the condensation of 4-iodopropiophenone with cyclohexanone in the presence of pyrrolidine as a catalyst. The resulting PCC is then purified through recrystallization. PCC is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
科学的研究の応用
PCC has been extensively used in scientific research, particularly in the field of neuroscience. PCC is a potent dopamine transporter (DAT) inhibitor, which means that it can increase the levels of dopamine in the brain by blocking the reuptake of dopamine into presynaptic neurons. This property has made PCC a useful tool in studying the role of dopamine in various physiological and pathological processes, such as addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-4-3-5-9(8)11-6-1-2-7-11/h8-9H,1-7,10H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJMHGPAPQPTQ-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896583.png)
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896585.png)
![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)


![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)
![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)
![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)

![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)
![N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2896604.png)